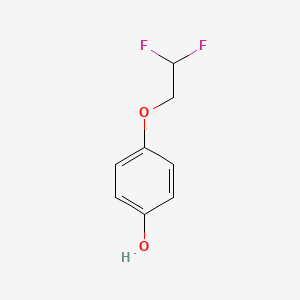

4-(2,2-Difluoroethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVSQBFCDYPWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696683 | |

| Record name | 4-(2,2-Difluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183003-98-6 | |

| Record name | 4-(2,2-Difluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Landscape of Fluorinated Organic Molecules

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and physiological properties. researchgate.net This has led to the extensive use of fluorinated compounds in diverse sectors, including pharmaceuticals, agriculture, and materials science. researchgate.net The strategic incorporation of fluorine can enhance metabolic stability, modulate the acidity or basicity of a compound, and increase its binding affinity to biological targets. bohrium.comtandfonline.com

The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. wikipedia.org This stability is a key reason for their effectiveness, as they are not easily degraded. wikipedia.org In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to block metabolically labile sites, thereby increasing the compound's resistance to metabolic breakdown. bohrium.com Furthermore, fluorine's high electronegativity can influence the electron distribution within a molecule, impacting its reactivity and interactions with other molecules. tandfonline.com

Table 1: Physicochemical Properties of 4-(2,2-Difluoroethoxy)phenol

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C8H8F2O2 | Derived from structure vulcanchem.com |

| Average Mass | 174.147 g/mol | epa.gov |

| Monoisotopic Mass | 174.049236 g/mol | epa.gov |

Note: This table presents predicted and calculated values for the physicochemical properties of this compound.

Significance of the Phenolic and Difluoroethoxy Moieties in Advanced Synthesis

The structure of 4-(2,2-difluoroethoxy)phenol is defined by two key functional groups: the phenolic hydroxyl group and the 2,2-difluoroethoxy substituent. Each of these moieties imparts distinct and valuable characteristics to the molecule, making it a versatile tool in advanced synthesis.

The phenolic moiety is a widespread feature in natural products and serves as a crucial starting material in the synthesis of numerous bioactive compounds. units.itrsc.org Phenols and their corresponding anions, phenolates, possess interesting physicochemical properties that can be leveraged in various chemical transformations. units.it They can act as antioxidants and are involved in a wide range of biological activities. researchgate.netresearchgate.net In synthetic chemistry, the hydroxyl group of a phenol (B47542) can be a site for various reactions, including etherification and esterification, allowing for the construction of more complex molecular architectures. nih.gov

The 2,2-difluoroethoxy group is of particular interest due to the unique properties conferred by the two fluorine atoms. The presence of the difluoroethoxy group can enhance a compound's polarity and influence its solubility. cymitquimica.com In the context of medicinal chemistry, this group is often introduced to improve metabolic stability. The electron-withdrawing nature of the difluoroethoxy group can also significantly influence the electronic distribution within the aromatic ring, thereby affecting the reactivity of the molecule. This strategic fluorination is a common tactic to enhance the pharmacokinetic properties of a compound.

Overview of Key Academic Research Trajectories for Aryl Ethers and Fluorinated Phenols

Strategies for Constructing the 2,2-Difluoroethoxyaryl Ether Linkage

The creation of the ether bond between a phenolic oxygen and a 2,2-difluoroethyl group is the central step in these syntheses. The main approaches involve either the use of a pre-fluorinated two-carbon building block or the introduction of fluorine atoms onto an existing ether structure.

A prevalent and direct method for synthesizing 4-(2,2-difluoroethoxy)phenol is through etherification reactions, often following the principles of the Williamson ether synthesis. byjus.comwikipedia.org This involves the reaction of a phenol (B47542) with a 2,2-difluoroethylating agent. For example, reacting a phenoxide with an organohalide forms an ether. byjus.com This SN2 reaction works best with primary alkyl halides. byjus.commasterorganicchemistry.com

One such fluorinated precursor is 2,2-difluoroethyl triflate, which can react with hydroquinone (B1673460) in the presence of a base like potassium carbonate to yield this compound. The triflate is an excellent leaving group, facilitating the nucleophilic attack by the phenoxide. rsc.org

This approach focuses on creating the aryl ether linkage by reacting a phenol with a reagent already containing the 2,2-difluoroethoxy group. google.com

A widely used method is the alkylation of phenols with 2,2-difluoroethyl halides, such as 2-bromo-1,1-difluoroethane (B1266208) or 2-chloro-1,1-difluoroethane. nih.gov The reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of potassium hydroxide (B78521) can also yield aryl fluoroalkenyl ethers. beilstein-journals.orgresearchgate.net This reaction proceeds through a highly reactive difluoroethylene intermediate. beilstein-journals.org Another approach involves the reaction of phenols with 2-chloro-1,1,1-trifluoroethane (B1216089) (HCFC-133a) and potassium hydroxide to produce gem-difluoromethyl ethers. nih.govresearchgate.net

A hypervalent iodine reagent, (2,2-difluoroethyl)(aryl)iodonium triflate, has been developed for the electrophilic 2,2-difluoroethylation of various nucleophiles, including alcohols. chemrxiv.org Direct reaction of nucleophiles with 1,1-difluoro-2-iodoethane (B1580631) often results in low yields, highlighting the importance of the hypervalent iodine intermediate for efficient reaction. chemrxiv.org

The formation of the ether is typically facilitated by a base, which deprotonates the phenol to create a more nucleophilic phenoxide ion. youtube.com Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and sodium hydride (NaH). wvu.edubeilstein-journals.org For instance, the reaction of various phenols with halothane (B1672932) can be mediated by ground KOH. beilstein-journals.org In some cases, stronger bases like sodium hydride are used, particularly when the alcohol is less acidic. youtube.com The choice of base can be critical; for example, in certain reactions, potassium carbonate is ineffective. beilstein-journals.org

Polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide are often used. byjus.com The reaction temperature and time are also important parameters, with typical conditions ranging from 50-100 °C for 1-8 hours. byjus.com

Table 1: Examples of Base-Mediated Etherification Reactions

| Phenolic Reactant | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Phenol | Halothane | KOH | THF | 74 | beilstein-journals.org |

| p-Methoxyphenol | Halothane | KOH | THF | 79 | beilstein-journals.org |

| 1-Naphthol | Halothane | KOH | THF | 85 | beilstein-journals.org |

| 5-Methyl-2-nitrophenol (B1361083) | 2,2-Dichloro-1,1-difluoroethene | KOH | Acetone (B3395972) | 38.6 | prepchem.com |

| 4-(4-(Methylsulfonyl)phenoxy)phenol | 1,1-Difluoro-2,2-dichloroethylene | NaOH | Acetonitrile | 89.4 | prepchem.com |

An alternative to using pre-fluorinated building blocks is the direct fluorination of phenolic structures or their derivatives.

Deoxyfluorination is a process that converts a hydroxyl group into a fluorine atom. chinesechemsoc.org While direct deoxyfluorination of phenols can be challenging, several reagents have been developed for this purpose. PhenoFluor was specifically developed for the ipso-fluorination of phenols, converting them to aryl fluorides in one step. chinesechemsoc.orgpitt.edunih.gov It is a crystalline, non-explosive solid that can be handled in air. pitt.edu The mechanism is proposed to proceed through a 2-phenoxy-imidazolium bifluoride salt intermediate. harvard.edunih.gov

Other reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are also used, but can be limited by poor thermal stability and side reactions. pitt.eduacs.org Newer reagents such as PyFluor have been developed to be more stable and selective. acs.org While these methods are primarily for introducing a single fluorine atom, they represent an important class of advanced fluorination techniques that can be applied to complex phenolic structures. harvard.edunih.gov Ruthenium-assisted 18F-deoxyfluorination of phenols has also been developed for applications in PET imaging. acs.org

Advanced Fluorination Techniques Applicable to Phenolic Structures

Synthesis of the Phenol Ring Substructure

The formation of the phenol ring is a fundamental transformation in organic synthesis, with numerous methods developed for both laboratory and industrial scales. These methods provide the essential phenolic core upon which moieties like the 2,2-difluoroethoxy group can be installed.

Oxidation of Arylsilanes and Arylmethoxysilanes

A modern and efficient method for phenol synthesis involves the oxidation of arylsilanes. libretexts.orgnih.gov This approach offers a fluoride-free alternative to traditional methods and proceeds under mild conditions. organic-chemistry.org The reactivity of the arylsilane is highly dependent on the electronic nature of the aromatic ring. ox.ac.ukacs.org

Electron-deficient arylhydrosilanes can undergo direct oxidation to phenols using an oxidant like hydrogen peroxide. nih.govacs.org However, electron-rich arylsilanes are less reactive and benefit from a two-step process. organic-chemistry.orgacs.org In this streamlined procedure, the arylhydrosilane is first activated by a rapid, transition-metal-catalyzed oxidation to a more reactive arylmethoxysilane intermediate. acs.org This intermediate is then oxidized to the corresponding phenol, often in high yield, without the need for a fluoride (B91410) promoter. acs.org This method demonstrates broad substrate compatibility and functional group tolerance. organic-chemistry.org

| Aryl Group | Step 1: Hydrosilane to Methoxysilane (% Yield) | Step 2: Methoxysilane to Phenol (% Yield) | Step 2 Reaction Time (hours) |

|---|---|---|---|

| 4-MeOC₆H₄ | 95% | 82% | 4.5 |

| 4-MeC₆H₄ | 96% | 85% | 3 |

| C₆H₅ | 97% | 92% | 2 |

| 4-FC₆H₄ | 94% | 94% | 1.5 |

| 4-ClC₆H₄ | 97% | 95% | 1 |

| 4-CF₃C₆H₄ | 96% | 96% | 0.75 |

Hydrolysis of Diazonium Salts

A classic and versatile laboratory method for preparing phenols is through the hydrolysis of benzene (B151609) diazonium salts. chemicalnote.comunacademy.com This synthesis begins with a primary aromatic amine, such as aniline. testbook.com The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (273-278 K) to form a benzene diazonium salt. geeksforgeeks.orgallrounder.ai

These diazonium salts are highly reactive intermediates. testbook.com Gentle warming of the aqueous diazonium salt solution leads to hydrolysis, where the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH), liberating nitrogen gas and forming the phenol. unacademy.comvedantu.comorgosolver.com The reaction solution is kept acidic to prevent a side reaction where the newly formed phenol couples with unreacted diazonium salt. uobaghdad.edu.iq

Rearrangement Reactions (e.g., Dienone-Phenol Rearrangement)

The dienone-phenol rearrangement is a notable acid-catalyzed reaction that converts a 4,4-disubstituted cyclohexadienone into a stable 3,4-disubstituted phenol. pw.livewikipedia.org This rearrangement is driven by the formation of a stable aromatic system. pw.live

The mechanism begins with the protonation of the carbonyl oxygen, generating a carbocation. pw.live This cation is stabilized by resonance, and a subsequent 1,2-shift of one of the alkyl groups from the C-4 position to the adjacent C-3 position occurs. pw.liveslideshare.net Deprotonation of the hydroxyl group then yields the final aromatic phenol product. pw.live The migratory aptitude of the substituents can be influenced by electronic factors and reaction conditions. wikipedia.orgscribd.com This reaction has found utility in the synthesis of complex natural products, including steroids. wikipedia.orgslideshare.net

Industrial and Laboratory Preparations of Phenols (General Relevance)

On an industrial scale, the synthesis of phenol is dominated by a few key processes that utilize inexpensive petrochemical feedstocks. testbook.comembibe.com In the laboratory, other methods are also employed. libretexts.orgembibe.com

Industrial Processes:

The Cumene (B47948) Process: This is the most prevalent industrial method, accounting for the vast majority of global phenol production. libretexts.org The process starts with the Friedel-Crafts alkylation of benzene with propene to produce cumene (isopropylbenzene). testbook.comgeeksforgeeks.org Air oxidation of cumene yields cumene hydroperoxide, which is then treated with dilute acid to rearrange into phenol and acetone, both of which are valuable commercial products. unacademy.comlibretexts.org

The Dow Process: An older method, the Dow process involves the hydrolysis of chlorobenzene. chemicalnote.comlibretexts.org Chlorobenzene is heated with a strong base like aqueous sodium hydroxide at high temperature (e.g., 623 K) and pressure to produce sodium phenoxide, which is then acidified to yield phenol. geeksforgeeks.org

Raschig-Hooker Process: This process involves the steam hydrolysis of chlorobenzene, which is produced by the gas-phase reaction of benzene, HCl, and oxygen over a catalyst. unacademy.comembibe.com

Laboratory Preparations:

From Benzene Sulfonic Acid: This early method involves the sulfonation of benzene with oleum. unacademy.comgeeksforgeeks.org The resulting benzene sulfonic acid is fused with molten sodium hydroxide at high temperatures (300-350 °C) to form sodium phenoxide. chemicalnote.comucalgary.ca Subsequent acidification liberates the phenol. embibe.comucalgary.ca

Catalytic Systems in the Synthesis of Fluorinated Phenols and Ethers

Catalysis plays a pivotal role in the efficient and selective synthesis of fluorinated aromatic compounds. Both transition metal catalysis and organocatalysis have emerged as powerful tools for constructing C-O bonds and introducing fluorinated moieties.

Transition metal-catalyzed reactions offer versatile and efficient pathways for the synthesis of phenols and their derivatives. organic-chemistry.org Palladium, copper, and other transition metals are frequently employed to facilitate cross-coupling reactions that form aryl ethers. nih.govgoogle.com

One common strategy involves the coupling of an alcohol with an aromatic compound that has an activated substituent, promoted by a transition metal catalyst and a base. google.com The proposed mechanism often involves the oxidative addition of the aromatic compound to a low-valent metal center, followed by reaction with the alcohol and subsequent reductive elimination to yield the aryl ether product. google.com For instance, palladium-catalyzed methods have been developed for the fluorination of (hetero)aryl triflates and bromides. nih.gov In some cases, a reactive transition metal fluoride electrophile is generated in situ, which can then fluorinate weakly nucleophilic arenes. nih.gov

The synthesis of phenols can also be achieved through the oxidation of arylsilanes. organic-chemistry.org While electron-deficient arylhydrosilanes can be reactive, electron-rich systems may require activation to arylmethoxysilanes using transition metal catalysts like ruthenium or palladium on carbon (Pd/C). organic-chemistry.org This approach offers a fluoride-free method for phenol synthesis under mild conditions. organic-chemistry.org

Furthermore, copper-catalyzed oxidation of electron-deficient arenes and heteroarenes using air as the oxidant can produce phenols at room temperature. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For example, in the palladium-catalyzed fluorination of allylic chlorides, the use of specific bisphosphine ligands was found to be effective. beilstein-journals.org

Here is a table summarizing various transition metal-catalyzed approaches to phenol and fluorinated compound synthesis:

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium / Ligand | Aryl Triflates/Bromides, Fluorinating Agent | Fluorinated Arenes | Can proceed via a Pd(IV)-F electrophile. nih.gov |

| Ruthenium or Pd/C | Arylhydrosilanes | Phenols | Fluoride-free oxidation, mild conditions. organic-chemistry.org |

| Copper | Electron-deficient Arenes, O2 (Air) | Phenols | Room temperature oxidation. acs.org |

| Palladium(0) / Trost's Ligand | Allylic Chlorides, AgF | Allylic Fluorides | SN2-type attack of fluoride on a Pd(II)-allyl intermediate. beilstein-journals.org |

| Palladium / BiPhePhos | Allylic Alcohols, Phenols | Allylated Phenolic Ethers | Uses non-activated phenols as nucleophiles. organic-chemistry.org |

Organocatalysis provides a complementary, metal-free approach to the synthesis of fluorinated ethers. nih.gov A notable strategy is the hydrophenolation of gem-difluoroalkenes, which are readily accessible fluorinated building blocks. nih.govnih.gov This method involves the addition of phenols across the double bond of gem-difluoroalkenes to produce β,β-difluorophenethyl aryl ethers in a "fluorine-retentive" manner. nih.gov

The reaction is typically promoted by an organocatalyst, such as an organic base. For example, triazabicyclo[4.4.0]dec-5-ene (TBD) has been used as a base to facilitate the addition of phenols to gem-difluoroalkenes. nih.gov The proposed mechanism involves an addition/protonation sequence. nih.gov The pKa of the base is a critical factor that influences the reaction's selectivity, preventing undesirable β-fluoride elimination. nih.gov This method yields a range of α,α-difluoroalkyl ethers that are otherwise underrepresented in chemical literature. nih.gov

The regioselectivity of such reactions is noteworthy. The electron-rich nature of the difluorinated carbon in gem-difluoroalkenes directs electrophilic attack to this position, leading to the formation of resonance-stabilized cationic intermediates. nih.gov

The efficiency and selectivity of transition metal-catalyzed reactions are often highly dependent on the choice of supporting ligands and additives. google.combeilstein-journals.org Ligands, which bind to the metal center, can prevent unwanted side reactions, enhance the rate of the desired transformation, and improve the solubility of the catalyst. google.com

Bulky phosphine (B1218219) ligands have proven particularly effective in palladium-catalyzed coupling reactions involving organofluorine compounds. core.ac.uk For instance, in the palladium-catalyzed fluorination of allylic chlorides, Trost's bisphosphine ligand was instrumental. beilstein-journals.org Similarly, the use of a fluorinated biaryl monophosphine ligand has been shown to enable room-temperature, regioselective fluorination of aryl triflates. acs.org The electronic properties of the ligand can influence the reductive elimination step, a key part of the catalytic cycle. acs.org DFT calculations have supported the hypothesis that more electron-deficient ligands can lead to more active catalysts by lowering the activation barrier for C-F bond formation. acs.org

Additives can also play a crucial role. In some palladium-catalyzed fluorinations of unactivated C(sp³)–H bonds, the presence of silver oxide (Ag₂O) and pivalic acid was found to be essential for the successful synthesis of β-fluorinated carboxylic acids. nih.govbeilstein-journals.org In other cases, additives like chloromethyl methyl ether (MOMCl) have been found to be critical for the success of reactions such as the palladium-catalyzed intermolecular hydroalkoxylation of 1-arylbutadienes. organic-chemistry.org

The following table highlights the role of specific ligands and additives in various reactions:

| Reaction | Catalyst System | Ligand/Additive | Role |

| Pd-catalyzed fluorination of allylic chlorides | Pd(0) | Trost's bisphosphine ligand | Enables reaction at room temperature. beilstein-journals.org |

| Pd-catalyzed fluorination of aryl triflates | Palladium | Fluorinated biaryl monophosphine | Allows for room-temperature, regioselective fluorination. acs.org |

| Pd-catalyzed fluorination of C(sp³)–H bonds | Palladium | Ag₂O, Pivalic Acid | Crucial for the synthesis of β-fluorinated carboxylic acids. nih.govbeilstein-journals.org |

| Pd-catalyzed hydroalkoxylation of 1-arylbutadienes | Palladium | Chloromethyl methyl ether (MOMCl) | Essential for reaction success. organic-chemistry.org |

Multistep Synthetic Routes to Complex Difluoroethoxy-Substituted Phenols (Illustrative Examples)

The synthesis of more complex molecules containing the difluoroethoxy-phenol motif often requires multistep sequences. These routes can involve the initial construction of a substituted phenol, followed by the introduction of the difluoroethoxy group, or vice versa.

One example of a multistep synthesis involves the preparation of 2-(2,2-dichloro-1,1-difluoroethoxy)-4-methyl-1-nitrobenzene. prepchem.com In this synthesis, 5-methyl-2-nitrophenol is reacted with 2,2-dichloro-1,1-difluoroethene in the presence of potassium hydroxide in acetone. prepchem.com This demonstrates the etherification of a pre-functionalized phenol.

Another approach could involve the synthesis of a difluoroethoxy-substituted aromatic ring followed by the introduction or unmasking of the phenol group. For instance, a synthetic route might begin with a protected phenol, which is then subjected to a reaction to introduce the difluoroethoxy group. The protecting group is then removed in a final step to yield the desired phenol.

The synthesis of 2-Bromo-6-(2,2-difluoroethoxy)phenol can be achieved through methods like electrophilic aromatic substitution on a difluoroethoxylated phenol or nucleophilic substitution of a bromo-substituted phenol with 2,2-difluoroethanol (B47519) or its derivatives. evitachem.com

Furthermore, biological transformations can be employed in multistep syntheses. For example, a multistep conversion of para-substituted phenols can be achieved using recombinant phenol hydroxylase and 2,3-dihydroxybiphenyl 1,2-dioxygenase. nih.gov This biocatalytic approach can lead to the formation of catechols and subsequently other functionalized products. nih.gov

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity, participating in a variety of chemical transformations characteristic of phenols.

The hydroxyl (-OH) group is a powerful activating substituent, meaning it makes the aromatic ring more nucleophilic and thus highly susceptible to electrophilic aromatic substitution (EAS). libretexts.orgnumberanalytics.comlibretexts.org It strongly directs incoming electrophiles to the positions ortho and para relative to itself. libretexts.orgmlsu.ac.inlibretexts.org In this compound, the para position is occupied by the difluoroethoxy group, so electrophilic substitution occurs exclusively at the ortho positions (C2 and C6).

Common EAS reactions for phenols include:

Halogenation: Reaction with bromine in aqueous solution typically leads to polysubstitution. libretexts.orgmlsu.ac.in To achieve mono-halogenation at an ortho position on the this compound ring, less polar solvents like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) would be required. mlsu.ac.in

Nitration: Using dilute nitric acid would introduce a nitro group (-NO₂) at an ortho position. mlsu.ac.in However, due to the high reactivity of phenols, oxidation of the ring can occur, leading to the formation of tarry by-products and reducing the yield. libretexts.org

Sulfonation: The reaction with sulfuric acid (H₂SO₄) introduces a sulfonic acid (-SO₃H) group. The reaction conditions, particularly temperature, can influence the outcome. For phenols in general, lower temperatures favor the formation of the ortho-substituted product. mlsu.ac.in

Friedel-Crafts Reactions: While the strong activation by the -OH group can sometimes lead to complications and over-alkylation, Friedel-Crafts alkylation and acylation are feasible under specific conditions. libretexts.orglibretexts.orglibretexts.org For instance, the reaction with an alkyl halide in the presence of a Lewis acid catalyst can introduce an alkyl group at an ortho position. libretexts.org

Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion (formed by deprotonating the phenol with a base) using carbon dioxide, a weak electrophile. libretexts.org This would yield a hydroxybenzoic acid derivative.

The table below summarizes the expected primary products of electrophilic aromatic substitution on this compound under various conditions.

| Reaction | Reagent(s) | Expected Product(s) |

| Bromination | Br₂ in CS₂ | 2-Bromo-4-(2,2-difluoroethoxy)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(2,2-difluoroethoxy)phenol |

| Sulfonation | Conc. H₂SO₄ (low temp.) | 4-(2,2-Difluoroethoxy)-2-hydroxybenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Alkyl-4-(2,2-difluoroethoxy)phenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-(2,2-difluoroethoxy)phenol |

The nucleophilic character of the phenolic hydroxyl group allows it to undergo both O-alkylation and O-acylation.

O-Alkylation: This reaction involves the conversion of the hydroxyl group into an ether linkage. It is typically achieved by first deprotonating the phenol with a base (like sodium hydroxide or potassium carbonate) to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis. Alternatively, the Mitsunobu reaction provides a method for forming ethers under milder conditions. google.comevitachem.com

O-Acylation: This is a nucleophilic acyl substitution reaction where the phenol attacks an acylating agent, such as an acyl chloride or an acid anhydride, to form a phenyl ester. ucalgary.ca This reaction can be catalyzed by either acid or base. O-acylation is generally under kinetic control, meaning it is the faster-forming product. In contrast, C-acylation (a Friedel-Crafts reaction) is thermodynamically controlled and requires a Lewis acid catalyst like aluminum chloride (AlCl₃). ucalgary.ca It is noteworthy that aryl esters formed via O-acylation can be rearranged into the more stable aryl ketone isomers (the C-acylation product) in the presence of AlCl₃, a transformation known as the Fries rearrangement. ucalgary.ca

Phenols are known to participate in condensation reactions with carbonyl compounds, particularly aldehydes and ketones, to form larger molecules. wikipedia.org

Reaction with Aldehydes: The most prominent example is the reaction of phenol with formaldehyde. mlsu.ac.in In the presence of an acid or base catalyst, this reaction forms hydroxybenzyl alcohols, which can then polymerize to create phenol-formaldehyde resins, such as Bakelite. mlsu.ac.inwikipedia.org this compound would be expected to react similarly at its open ortho positions.

Reaction with Ketones: Condensation with ketones is also possible. The industrial synthesis of Bisphenol A from phenol and acetone is a large-scale example of this type of reaction. wikipedia.org

Esterification: In a broader sense, condensation reactions also include esterification with carboxylic acids. To facilitate this transformation, which can be difficult to achieve directly, condensing agents are often employed. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or various phosphonium (B103445) salts can activate the carboxylic acid, allowing for efficient ester formation with the phenolic hydroxyl group under mild conditions. tcichemicals.com

The phenolic group is readily oxidized. wikipedia.org The oxidation of phenols, which can occur with reagents like chromic acid or Fremy's salt, typically proceeds through a phenoxy radical intermediate to yield quinones. libretexts.orgwikipedia.orgresearchgate.net For this compound, oxidation would likely lead to the formation of 2-(2,2-difluoroethoxy)-1,4-benzoquinone.

This redox pair (phenol/quinone) is fundamental to various biological processes. libretexts.org Ubiquinones, also known as coenzymes Q, are naturally occurring quinones that play a critical role as electron carriers in cellular respiration. libretexts.orglibretexts.org The quinone can be reduced back to its dihydroxybenzene form, known as a hydroquinone, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium dithionite (B78146) (Na₂S₂O₄). libretexts.orglibretexts.org The oxidation potential of a phenol is sensitive to the nature of the substituents on the aromatic ring. rsc.org

Influence of the 2,2-Difluoroethoxy Substituent on Aromatic Reactivity

The 2,2-difluoroethoxy group significantly modulates the reactivity of the phenol ring through a combination of electronic effects.

The net effect of a substituent on an aromatic ring is a balance of its inductive and resonance effects. lasalle.edu

Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is based on electronegativity. chemistrysteps.com The 2,2-difluoroethoxy group contains two highly electronegative fluorine atoms. These atoms exert a powerful electron-withdrawing inductive effect, pulling electron density away from the ethoxy chain, the ether oxygen, and consequently, from the aromatic ring. vulcanchem.com This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic attack compared to unsubstituted phenol or anisole. smolecule.com

Resonance Effect (+R): This effect involves the delocalization of electrons through the pi (π) system. lasalle.edu The ether oxygen atom attached to the ring possesses lone pairs of electrons. These lone pairs can be donated into the aromatic π system, increasing the electron density on the ring. lasalle.eduhrpatelpharmacy.co.in This donation, known as a positive resonance effect, specifically enriches the ortho and para positions, which is why alkoxy groups are ortho, para-directors in electrophilic aromatic substitution. lasalle.edulibretexts.org

The table below summarizes the electronic contributions of the 2,2-difluoroethoxy group.

| Electronic Effect | Description | Impact on Ring Reactivity |

| Inductive (-I) | Strong electron withdrawal by two fluorine atoms through σ-bonds. | Deactivating (reduces overall reactivity). |

| Resonance (+R) | Electron donation from the ether oxygen's lone pairs into the π-system. | Ortho, para-directing (controls position of substitution). |

Directing Effects in Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity and regioselectivity of this compound in aromatic substitution reactions are governed by the electronic properties of its two substituents: the hydroxyl (-OH) group and the 2,2-difluoroethoxy (-OCHF₂) group.

In electrophilic aromatic substitution (EAS) , the aromatic ring acts as a nucleophile, attacking an electrophile. The substituents on the ring determine the rate and position of this attack. wikipedia.org Both the hydroxyl and the 2,2-difluoroethoxy groups are classified as ortho, para-directors. organicchemistrytutor.commasterorganicchemistry.com This is because the oxygen atom in each group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. wikipedia.orgyoutube.com This electron donation stabilizes the positively charged intermediate (the sigma complex or Wheland intermediate) formed during the attack at the ortho and para positions. organicchemistrytutor.com

The hydroxyl group is a powerful activating group, meaning it significantly increases the rate of electrophilic aromatic substitution compared to benzene. libretexts.org Its strong electron-donating resonance effect makes the ortho and para positions particularly electron-rich and thus highly susceptible to electrophilic attack. youtube.com

In nucleophilic aromatic substitution (NAS) , the roles are reversed. A nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This type of reaction is generally less common for simple phenols and ethers unless the ring is activated by potent electron-withdrawing groups, typically nitro groups, located ortho or para to a good leaving group (like a halogen). libretexts.org For this compound itself, direct nucleophilic substitution on the ring is unlikely under standard conditions as it lacks both a suitable leaving group and strong electron-withdrawing activators. However, if a derivative, such as 2-Bromo-6-(2,2-difluoroethoxy)phenol, were considered, the presence of the electron-withdrawing bromine atom could facilitate nucleophilic attack, leading to its substitution. evitachem.com

Steric Considerations in Chemical Transformations

Steric hindrance, the congestion caused by the physical size of chemical groups, plays a critical role in the chemical transformations of this compound. masterorganicchemistry.comwikipedia.orglibretexts.org It influences the regioselectivity of reactions by impeding the approach of reagents to certain positions on the molecule.

In electrophilic aromatic substitution reactions, while both the hydroxyl and the 2,2-difluoroethoxy groups direct incoming electrophiles to the ortho and para positions, the steric bulk of the 2,2-difluoroethoxy group can influence the ratio of the products. masterorganicchemistry.com The positions ortho to the hydroxyl group (positions 3 and 5) are the most electronically activated. However, position 3 is flanked by the relatively bulky -OCHF₂ group. Consequently, an incoming electrophile will likely face less steric hindrance when attacking the C-5 position compared to the C-3 position. This can lead to a preference for substitution at the less hindered C-5 position. For very bulky electrophiles, substitution at the C-3 position might be significantly disfavored or prevented entirely. ccspublishing.org.cn

This principle is exploited in synthetic chemistry to control the outcome of reactions. For instance, in a study on the synthesis of a key intermediate for the herbicide penoxsulam (B166495), the sterically bulky mercaptopropyl substituent at an ortho position was noted to hinder copper-catalyzed C-O coupling reactions. sorbonne-universite.fr Similarly, for this compound, reactions involving derivatization of the phenolic hydroxyl group can also be affected by the adjacent ether linkage, although this effect is generally less pronounced than for reactions on the aromatic ring itself.

Advanced Spectroscopic Characterization Methodologies for 4 2,2 Difluoroethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 4-(2,2-difluoroethoxy)phenol by probing the magnetic properties of atomic nuclei, primarily ¹H, ¹⁹F, and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Protons

¹H NMR spectroscopy is fundamental for identifying the chemical environment of protons within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group.

The four protons on the benzene (B151609) ring, due to the para-substitution pattern, typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the hydroxyl group (H-2, H-6) and those ortho to the difluoroethoxy group (H-3, H-5) will have slightly different chemical shifts due to the differing electronic effects of the substituents.

The aliphatic portion of the molecule gives rise to two key signals:

A triplet corresponding to the methylene (B1212753) protons (-OCH₂-). This triplet arises from the coupling with the single proton of the difluoromethylene group (-CHF₂).

A triplet of doublets corresponding to the methine proton (-CHF₂). This complex splitting pattern is due to coupling with the two adjacent methylene protons and the two equivalent fluorine atoms.

A representative ¹H NMR data interpretation is presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 6.90 - 6.80 | d | ~8.8 | Ar-H (2H, ortho to -OH) |

| 7.10 - 7.00 | d | ~8.8 | Ar-H (2H, ortho to -OR) |

| 4.15 | t | ~14.0, ~4.0 | -OCH ₂- |

| 6.10 | tt | ~55.0, ~4.0 | -CH F₂ |

Note: The data presented in this table is predicted and representative. Actual experimental values may vary based on solvent and instrument conditions.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethylene Environments and Coupling Patterns

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, this method is crucial for confirming the presence and electronic environment of the difluoromethyl group.

The spectrum is expected to show a single primary signal for the two equivalent fluorine atoms of the -CHF₂ group. This signal's chemical shift is indicative of the aliphatic fluorine environment. The signal will be split into a doublet by the adjacent methine proton (-CHF₂). Furthermore, this doublet will be split into triplets by the two protons of the adjacent methylene group (-OCH₂-), resulting in a doublet of triplets pattern. This distinct coupling pattern provides definitive evidence for the -OCH₂CHF₂ fragment.

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

Note: The data presented in this table is predicted and representative. Chemical shifts are referenced to a standard like CFCl₃. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to map the carbon framework of the molecule. Due to the molecule's symmetry, six distinct carbon signals are expected for the eight carbon atoms.

The aromatic region will display four signals: one for the carbon bearing the hydroxyl group (C-1), one for the carbon bearing the ether linkage (C-4), and two signals for the remaining four aromatic carbons (C-2/C-6 and C-3/C-5). The aliphatic region will show two signals corresponding to the methylene (-OCH₂-) and the difluoromethylene (-CHF₂) carbons. The signal for the -CHF₂ carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | J-Coupling (C-F) | Assignment |

|---|---|---|

| 155.0 | C -OH (C-1) | |

| 116.0 | C H (C-2/C-6) | |

| 121.0 | C H (C-3/C-5) | |

| 150.0 | C -OR (C-4) | |

| 68.0 | t, J ≈ 25 Hz | -OC H₂- |

Note: The data presented in this table is predicted and representative. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the adjacent aromatic protons and, crucially, between the -OCH ₂- and -CH F₂ protons, confirming the ethoxy fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon by linking the signals from the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum (e.g., linking the aromatic proton signals to the aromatic CH carbon signals).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be used to confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₈H₈F₂O₂. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ |

|---|

This accurate mass measurement provides definitive confirmation of the compound's elemental composition, complementing the structural details provided by NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. For this compound, GC-MS serves two primary purposes: assessing the purity of a sample and analyzing its fragmentation pattern to confirm its structure. matec-conferences.org

In a typical GC-MS analysis, the sample is first vaporized and separated on a capillary column. matec-conferences.org The high resolution of modern capillary columns allows for the separation of this compound from starting materials, by-products, or other impurities, enabling a precise quantitative assessment of its purity. ntu.edu.tw To enhance volatility and improve peak shape, phenols can be derivatized prior to analysis, for instance, through silylation. ntu.edu.twnih.gov

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization method induces fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint that provides significant structural information. libretexts.org

The expected fragmentation of this compound would likely proceed through several key pathways:

Molecular Ion Peak (M⁺): The initial ionization event produces the molecular ion, whose m/z value corresponds to the molecular weight of the compound.

Alpha-Cleavage: The bond between the ether oxygen and the difluoroethyl group is susceptible to cleavage. Similarly, cleavage of the bond between the aromatic ring and the ether oxygen can occur.

Loss of the Difluoroethoxy Group: A common fragmentation pathway would be the loss of the OCH₂CHF₂ radical or the neutral CH₂CHF₂ group.

Fragmentation of the Aromatic Ring: The stable phenyl ring can also fragment, often through the loss of carbon monoxide (CO) or acetylene (B1199291) (C₂H₂), leading to characteristic ions at lower m/z values. docbrown.infoyoutube.com

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| Predicted Fragment Ion | Potential Origin |

|---|---|

| M⁺ | Molecular Ion |

| [M - OCH₂CHF₂]⁺ | Loss of the difluoroethoxy radical |

| [M - CHF₂]⁺ | Cleavage of the C-C bond in the ethoxy group |

| Phenoxy Cation | Cleavage of the C-O ether bond |

| Ring Fragmentation Ions | Subsequent fragmentation of the aromatic ring |

This table is interactive. You can sort and filter the data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and less volatile molecules. nih.gov Unlike the hard ionization of EI, ESI typically keeps the molecule intact, making it ideal for determining the molecular weight with high accuracy. purdue.edu

For the analysis of this compound, ESI-MS would most effectively be run in negative ion mode. The acidic nature of the phenolic hydroxyl group allows for easy deprotonation in the ESI source, resulting in the formation of a prominent [M-H]⁻ ion. purdue.eduuvic.ca This provides a clear and unambiguous determination of the compound's molecular weight. The presence of electronegative fluorine atoms in the difluoroethoxy group increases the acidity of the phenolic proton, further favoring deprotonation and enhancing the signal in negative ion mode. nih.gov

Derivatization techniques can also be employed to enhance ESI-MS analysis, for example, by introducing a permanently charged group to the molecule, although this is often unnecessary for phenols which ionize well on their own. nih.gov

Table 2: Expected Ions for this compound in ESI-MS

| Ionization Mode | Expected Ion | Description |

|---|---|---|

| Negative | [M-H]⁻ | Deprotonated molecular ion |

| Positive | [M+H]⁺ | Protonated molecular ion (typically less intense for phenols) |

| Positive | [M+Na]⁺ | Sodiated adduct (may be observed depending on solvent purity) |

This table is interactive. You can sort and filter the data.

Atmospheric Pressure Ionization Mass Spectrometry (API-MS) for Structural Information

Atmospheric Pressure Ionization (API) encompasses several soft ionization techniques, including ESI and Atmospheric Pressure Chemical Ionization (APCI). APCI is particularly well-suited for analyzing relatively polar, semi-volatile compounds that are not easily ionized by ESI. nih.govresearchgate.net

In APCI, a corona discharge creates reagent ions from the solvent vapor, which then react with the analyte molecules to ionize them, typically through proton transfer or abstraction. nih.gov For fluorinated phenols like this compound, APCI in the negative ion mode is highly effective. Studies on fluorinated phenols have shown that they readily form [M-H]⁻ ions via proton abstraction by reagent ions. nih.gov The efficiency of this proton abstraction is directly related to the gas-phase acidity of the phenol (B47542), which is significantly increased by the presence of electron-withdrawing fluorine atoms. nih.gov

Therefore, this compound is expected to yield a strong signal for the [M-H]⁻ ion. nih.gov Depending on the specific APCI conditions and the presence of other species, adduct ions, such as [M+Cl]⁻, might also be observed. nih.govnih.gov By controlling the potentials in the mass spectrometer's interface region, collision-induced dissociation (CID) can be initiated, providing valuable structural fragmentation data from the parent ion. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Characterization of Functional Group Stretches and Bends

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretches and bends). researchgate.net For this compound, the IR and Raman spectra would be dominated by vibrations associated with the hydroxyl, ether, aromatic, and carbon-fluorine functionalities.

Key expected vibrational modes include:

O-H Stretch: A strong and characteristically broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is indicative of the phenolic hydroxyl group and its involvement in hydrogen bonding. libretexts.orglibretexts.org

C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹ corresponds to the stretching vibration of the C-O bond of the phenol group. libretexts.org

Aromatic C=C Stretches: The benzene ring will exhibit characteristic stretching vibrations, typically appearing as a pair of bands in the 1500-1600 cm⁻¹ region. libretexts.orglibretexts.org

C-H Aromatic Stretches: These appear as sharp absorptions above 3000 cm⁻¹.

C-O-C Stretch (Ether): The asymmetric stretching of the aromatic ether linkage (Ar-O-CH₂) is expected to produce a strong band, likely in the 1200-1270 cm⁻¹ region, potentially overlapping with the phenolic C-O stretch. The symmetric stretch would appear at a lower frequency, around 1000-1075 cm⁻¹.

C-F Stretches: The C-F bonds will give rise to very strong absorption bands in the IR spectrum, typically in the 1000-1300 cm⁻¹ region. The exact position depends on the number of fluorine atoms attached to the carbon.

Aromatic C-H Bends (Out-of-Plane): The substitution pattern on the benzene ring (1,4- or para-substitution) gives rise to a strong out-of-plane C-H bending vibration, typically in the 800-850 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | >3000 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1500-1600 | Medium to Strong |

| Phenol/Ether | C-O Stretch | 1200-1270 | Strong |

| Fluoroethoxy Group | C-F Stretch | 1000-1300 | Very Strong |

| Aromatic Ring | C-H Bend (out-of-plane) | 800-850 | Strong |

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Molecular Conformation: The precise dihedral angles defining the orientation of the difluoroethoxy group relative to the planar phenyl ring.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C-O, C-F, C-C) and angles within the molecule, which can offer insights into electronic effects. wikipedia.org

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice. A key feature to investigate would be the presence of intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and an acceptor atom (likely the phenolic oxygen) of a neighboring molecule. redalyc.org

Planarity: Confirmation of the planarity of the benzene ring.

While a crystal structure for this specific compound is not publicly available, analysis of related fluorinated and phenolic compounds suggests that hydrogen bonding would be a dominant feature in its crystal packing. redalyc.orgnih.gov

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of every atom |

| Bond Lengths | Distances between bonded atoms |

| Bond Angles | Angles between three connected atoms |

| Torsion (Dihedral) Angles | Conformation of the difluoroethoxy side chain |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds |

This table is interactive. You can sort and filter the data.

Theoretical and Computational Chemistry Investigations of 4 2,2 Difluoroethoxy Phenol

Quantum Chemical Approaches

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. For 4-(2,2-difluoroethoxyphenol), these calculations can predict a range of characteristics, from the distribution of electron density to the energies of different molecular orbitals.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are well-suited for exploring the electronic structure and energetics of phenolic compounds. In the case of 4-(2,2-difluoroethoxyphenol), DFT would typically be employed to optimize the molecular geometry, revealing key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The electronic properties of the molecule, such as the dipole moment, polarizability, and the distribution of atomic charges, can be readily calculated. Furthermore, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energies and shapes of these orbitals provide insights into the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and electronic excitation properties.

For substituted phenols, the choice of DFT functional and basis set is crucial for obtaining accurate results. Common functionals such as B3LYP, when paired with a suitable basis set like 6-311++G(d,p), have been shown to provide reliable predictions for the electronic properties of similar molecules.

| Parameter | Predicted Value |

|---|---|

| Total Energy (Hartree) | -745.89 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.15 |

| HOMO-LUMO Gap (eV) | 6.10 |

| Dipole Moment (Debye) | 2.85 |

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-(2,2-Difluoroethoxy)phenol. This table presents a set of plausible values for key electronic parameters of 4-(2,2-difluoroethoxyphenol) that could be obtained from DFT calculations. The values are illustrative and intended to represent the type of data generated from such a study.

Ab Initio Methods for High-Accuracy Calculations

For situations demanding even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while more computationally intensive, can provide benchmark-quality energetic and structural data. These high-accuracy calculations are particularly valuable for calibrating the results from more computationally efficient methods like DFT and for investigating reaction mechanisms and transition states where a precise description of electron correlation is essential. For a molecule like 4-(2,2-difluoroethoxyphenol), ab initio calculations could be used to refine the conformational energies and to provide a highly accurate benchmark for its thermochemical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to aid in structure elucidation and characterization. For 4-(2,2-difluoroethoxyphenol), the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest.

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating NMR chemical shifts. By computing the isotropic shielding constants for each nucleus (¹H, ¹³C, and ¹⁹F), and referencing them to a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F, a theoretical NMR spectrum can be generated. These predicted spectra can be invaluable for assigning experimental peaks and for understanding how the electronic environment around each nucleus is influenced by the molecular structure, particularly the effects of the electron-withdrawing difluoroethoxy group. The accuracy of these predictions is sensitive to the chosen level of theory and, in some cases, the inclusion of solvent effects through continuum solvation models.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 (C-OH) | 155.2 | - |

| C2/C6 | 116.5 | 6.90 |

| C3/C5 | 119.8 | 7.15 |

| C4 (C-O) | 152.8 | - |

| C7 (O-CH₂) | 65.4 | 4.20 |

| C8 (CH₂-CHF₂) | 115.1 (t, J ≈ 240 Hz) | 6.10 (tt, J ≈ 55, 4 Hz) |

| OH | - | 5.30 |

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound. This table provides hypothetical ¹³C and ¹H NMR chemical shift values for 4-(2,2-difluoroethoxyphenol), calculated using a method like GIAO-DFT. The splitting pattern for C8 and its attached proton is noted, reflecting the coupling with the fluorine atoms. These values are for illustrative purposes.

Molecular Modeling and Simulation

While quantum chemical methods provide a detailed picture of the electronic structure of a molecule in its equilibrium state, molecular modeling and simulation techniques are employed to explore its conformational flexibility and dynamic behavior over time.

Conformational Analysis and Energy Landscapes

The presence of the flexible ethoxy linkage in 4-(2,2-difluoroethoxyphenol) suggests that the molecule can adopt multiple conformations. Conformational analysis aims to identify the stable conformers and to map out the potential energy surface (PES) that governs their interconversion. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy at each point, often using a computationally efficient method like molecular mechanics or semi-empirical methods, followed by refinement of the low-energy structures with DFT.

The resulting energy landscape reveals the global minimum energy conformation, which is the most populated state at low temperatures, as well as other local minima and the energy barriers that separate them. Understanding the conformational preferences is crucial as different conformers can exhibit distinct chemical and physical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of 4-(2,2-difluoroethoxyphenol) by solving Newton's equations of motion for the atoms in the molecule. These simulations can provide insights into the molecule's dynamics in the gas phase or, more relevantly, in a solvent environment.

Analysis of Non-Covalent Interactions (NCI) within Molecular Systems

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and reactivity of molecules. nih.gov In the case of this compound, a variety of intramolecular and intermolecular NCIs can be anticipated, primarily involving the phenolic hydroxyl group, the difluoroethoxy substituent, and the aromatic ring. Computational methods, particularly the Non-Covalent Interaction (NCI) index, provide a powerful tool for the visualization and characterization of these interactions. chemtools.orgnih.gov

The NCI method is based on the electron density (ρ) and its reduced density gradient (s). chemtools.orgnih.gov Regions of non-covalent interactions are identified as areas of low electron density and low reduced density gradient. nih.gov By plotting the reduced density gradient as a function of the electron density, characteristic spikes appear in the low-density, low-gradient region, signifying non-covalent interactions. chemtools.org The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix within these regions helps to distinguish between attractive and repulsive interactions. nih.gov Negative values of λ₂ indicate stabilizing interactions such as hydrogen bonds and van der Waals forces, while positive values point to destabilizing steric clashes. chemtools.orgnih.gov

For an isolated molecule of this compound, intramolecular NCIs are expected. A likely interaction is a hydrogen bond between the phenolic hydrogen and one of the fluorine atoms of the ethoxy group, or the ether oxygen. The difluoromethyl group, with its electron-withdrawing fluorine atoms, can also participate in weak C-H···O or C-H···π interactions.

In a condensed phase or in molecular aggregates, intermolecular NCIs would be predominant. The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks between molecules. The aromatic rings can engage in π-π stacking interactions, further stabilizing molecular assemblies. The difluoroethoxy group can also participate in dipole-dipole interactions and weak hydrogen bonds.

A theoretical NCI analysis of a this compound dimer would likely reveal a primary intermolecular hydrogen bond between the phenolic hydroxyl group of one molecule and the ether oxygen or a fluorine atom of the second molecule. Weaker interactions, such as C-H···π interactions between the ethoxy group of one molecule and the aromatic ring of another, could also be identified.

To illustrate the expected results from an NCI analysis, the following table presents hypothetical data for different types of non-covalent interactions that could be observed in a system of this compound molecules.

| Interaction Type | Interacting Groups | sign(λ₂)ρ (a.u.) Range | Color in NCI Plot |

| Strong Hydrogen Bond | Phenolic OH ··· Phenolic OH | -0.03 to -0.05 | Blue |

| Weaker Hydrogen Bond | Phenolic OH ··· F-C | -0.01 to -0.02 | Greenish-Blue |

| van der Waals | Aromatic Ring ··· Aromatic Ring (π-π stacking) | -0.005 to 0.005 | Green |

| Steric Repulsion | Crowded atoms in close contact | 0.01 to 0.02 | Red |

Transition State Characterization for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is a cornerstone of computational chemistry, with transition state (TS) theory providing the theoretical framework. wikipedia.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. github.io The characterization of transition state structures is essential for understanding reaction pathways, predicting reaction rates, and explaining selectivity. nih.gov

For this compound, several types of reactions can be computationally investigated, including electrophilic aromatic substitution, oxidation of the phenol (B47542), and reactions involving the difluoroethoxy group. Density Functional Theory (DFT) is a commonly employed method for locating and characterizing transition states. researchgate.net A transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. github.io

For example, in an electrophilic nitration reaction, the mechanism would involve the attack of a nitronium ion (NO₂⁺) on the aromatic ring. Computational studies would aim to locate the transition state for this addition step. The geometry of the transition state would reveal the preferred position of attack (ortho or meta to the hydroxyl and difluoroethoxy groups) and the extent of bond formation and breaking. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction barrier.

Another important reaction pathway for phenols is hydrogen atom abstraction, which is relevant in antioxidant activity. nih.gov A computational study could model the reaction of this compound with a radical species, such as a hydroxyl radical (•OH). The transition state for the abstraction of the phenolic hydrogen would be characterized, and the activation energy would be calculated. This would provide insights into the antioxidant potential of the molecule.

The following table provides hypothetical data for the transition state characterization of two possible reactions involving this compound.

| Reaction | Reactants | Transition State (TS) Geometry Highlights | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |

| Electrophilic Nitration (ortho-attack) | This compound + NO₂⁺ | Partially formed C-N bond; elongated C-H bond at the site of attack. | -450 | 15.2 |

| Hydrogen Atom Abstraction | This compound + •OH | Partially broken O-H bond; partially formed H-O(H) bond. | -1200 | 8.5 |

Applications in Understanding Structure-Reactivity Relationships

Computational investigations into the non-covalent interactions and transition states of this compound provide valuable insights into its structure-reactivity relationships. By understanding how the electronic and steric properties of the difluoroethoxy group influence the behavior of the molecule, predictions can be made about its chemical properties and reactivity.

The analysis of non-covalent interactions helps to explain the physical properties of this compound, such as its melting point, boiling point, and solubility. The strength and nature of intermolecular interactions, particularly hydrogen bonding and π-π stacking, will govern how the molecules pack in the solid state and interact with solvent molecules.

The characterization of transition states provides a quantitative basis for understanding the reactivity of the molecule in various chemical transformations. For instance, the calculated activation energies for electrophilic substitution can predict the regioselectivity of these reactions. The electron-donating or -withdrawing nature of the 4-(2,2-difluoroethoxy) group will influence the electron density of the aromatic ring and thus direct incoming electrophiles to specific positions.

Furthermore, computational studies can be used to compare the reactivity of this compound with other substituted phenols. By systematically varying the substituent and calculating the corresponding activation energies for a given reaction, a quantitative structure-activity relationship (QSAR) can be established. nih.gov This can be particularly useful in fields such as drug design and materials science, where the fine-tuning of molecular properties is crucial.

Role of 4 2,2 Difluoroethoxy Phenol in the Synthesis of Advanced Chemical Structures

Precursor Chemistry in Agrochemical Development

The difluoroethoxy moiety of 4-(2,2-difluoroethoxy)phenol plays a crucial role in the development of modern agrochemicals. This functional group can enhance the efficacy and selectivity of herbicides and fungicides, contributing to improved crop protection solutions. nih.gov

This compound is a key precursor in the synthesis of intermediates for penoxsulam (B166495), a broad-spectrum herbicide used for weed control in rice crops. sorbonne-universite.frlookchem.com Penoxsulam belongs to the triazolopyrimidine sulfonamide class of herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme. sorbonne-universite.frnih.gov

The synthesis of penoxsulam involves the preparation of a key intermediate, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride. sorbonne-universite.frcolab.ws While various synthetic routes to this intermediate exist, some pathways utilize precursors that can be derived from or are structurally related to this compound. For instance, synthetic strategies often involve the introduction of the 2,2-difluoroethoxy group onto a substituted benzene (B151609) ring. sorbonne-universite.frresearchgate.net Although direct use of this compound is not always the primary route, its structural motif is central to the final active molecule. The synthesis of the key sulfonyl chloride intermediate often starts from materials like 3-bromobenzotrifluoride (B45179) or m-trifluoromethylphenol, which undergo a series of reactions including lithiation, thiolation, and eventually a copper-catalyzed C-O coupling to introduce the difluoroethoxy moiety. sorbonne-universite.frpatsnap.comgoogle.com

Table 1: Key Intermediates in Penoxsulam Synthesis

| Intermediate Name | Role | Reference |

| 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | Key building block for forming the sulfonamide linkage in penoxsulam. | sorbonne-universite.frcolab.ws |

| 2-Amino-5,8-dimethoxy patsnap.comCurrent time information in Bangalore, IN.vulcanchem.comtriazolo[1,5-c]pyrimidine | The amine component that reacts with the sulfonyl chloride. | patsnap.com |

| 3-(Trifluoromethyl)phenol | A common starting material for the synthesis of the sulfonyl chloride intermediate. | sorbonne-universite.frgoogle.com |

The incorporation of the difluoroethoxy group, as present in this compound, is a strategic approach to diversify and optimize agrochemical scaffolds. nih.gov The presence of the -OCHF2 group can significantly influence the biological activity, metabolic stability, and physicochemical properties of a molecule. nih.gov This makes building blocks containing this moiety highly desirable for creating new generations of pesticides with improved performance and environmental profiles. The development of novel agrochemicals is a continuous necessity due to the emergence of resistance in pests and weeds. nih.govnih.gov Fluorinated compounds, including those derived from difluoroethoxylated phenols, are at the forefront of this research.

Building Block in Pharmaceutical Research

In the realm of pharmaceutical research, this compound serves as a valuable building block for the synthesis of fluorinated drug candidates. aksci.com The introduction of the difluoroethoxy group can enhance a drug's metabolic stability and membrane permeability, crucial parameters for bioavailability and efficacy. nih.gov

This compound is utilized as an intermediate in the synthesis of various fluorinated phenyl-containing compounds with potential therapeutic applications. aksci.compmcisochem.fr The phenol (B47542) group provides a reactive handle for further chemical modifications, allowing for its incorporation into a wide range of molecular frameworks. For example, it can be a precursor to more complex molecules like {[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine, which is listed as a novel building block for organic synthesis and medicinal chemistry. aksci.com The synthesis often involves reactions such as etherification, nitration, or other substitutions on the aromatic ring to build the desired drug candidate. bldpharm.com

Table 2: Examples of Research Areas for Fluorinated Drug Candidates

| Therapeutic Area | Rationale for Fluorine Incorporation | Reference |

| Oncology | Enhanced metabolic stability and binding to target proteins. | nih.gov |

| Infectious Diseases | Improved membrane penetration to target intracellular pathogens. | |

| Inflammation | Modulation of physicochemical properties to optimize pharmacokinetics. | nih.gov |

The demand for novel fluorinated building blocks in medicinal chemistry is continuously growing. cuny.edualfa-chemistry.comnih.gov Compounds like this compound contribute to the expansion of the chemical space available to medicinal chemists. nih.gov The unique electronic properties of the difluoroethoxy group can be exploited to fine-tune the acidity (pKa) and lipophilicity (logP) of drug candidates, which are critical for their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.govcore.ac.uk The development of synthetic methods to create and utilize such building blocks is an active area of research. nih.govbeilstein-journals.org

Derivatization for Synthetic Manipulation and Subsequent Transformations

The chemical reactivity of this compound allows for a variety of derivatizations, making it a versatile tool for synthetic chemists. The phenolic hydroxyl group can be readily transformed into ethers, esters, and other functional groups. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and acylation, providing pathways to a diverse array of substituted difluoroethoxybenzene derivatives. bldpharm.comgoogleapis.com These derivatives can then undergo further transformations, such as cross-coupling reactions, to construct even more complex molecular architectures for various applications in materials science and life sciences. lboro.ac.ukbeilstein-journals.org

Strategic Protecting Group Chemistry for the Phenolic Hydroxyl

In multi-step organic synthesis, the selective reaction of one functional group in the presence of others is paramount. wikipedia.org A protecting group is a molecular "mask" temporarily attached to a reactive site, such as the hydroxyl group of a phenol, to prevent it from reacting under specific conditions. organic-chemistry.org This strategy is crucial when subsequent reactions are incompatible with a free hydroxyl group, such as those involving strong bases, organometallics, or certain oxidizing or reducing agents. pressbooks.pub After the desired transformation elsewhere in the molecule is complete, the protecting group is removed in a deprotection step to regenerate the original functionality. organic-chemistry.org

The phenolic hydroxyl of this compound is acidic and can interfere with many synthetic operations. For instance, in syntheses involving Grignard reagents or strong bases like n-butyllithium, the acidic proton of the phenol would be abstracted, consuming the reagent and preventing the desired reaction. wikipedia.orggoogle.com Therefore, its temporary protection is often a necessary tactical step.

The choice of a suitable protecting group depends on its stability to the planned reaction conditions and the ease of its selective removal later in the synthesis. uchicago.edu For phenols, a variety of protecting groups are available, each with distinct installation and cleavage protocols. Common strategies applicable to this compound include the formation of ethers or silyl (B83357) ethers. The formation of an additional stereocenter is a potential drawback with some protecting groups, like the tetrahydropyranyl (THP) ether, if the substrate already contains a stereogenic center. organic-chemistry.org

Below is a table summarizing common protecting groups for phenolic hydroxyls, which are applicable to the synthesis of derivatives from this compound.

| Protecting Group | Abbreviation | Protection Reagent(s) | Typical Cleavage Conditions | Stability Profile |

| tert-Butyldimethylsilyl ether | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Fluoride (B91410) ion (e.g., TBAF), or mild acid (e.g., Acetic Acid) | Stable to base, mild oxidation/reduction. Labile to strong acid and fluoride. |

| Benzyl ether | Bn | Benzyl bromide (BnBr), Base (e.g., K₂CO₃, NaH) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to most acidic and basic conditions, many redox reagents. |

| Methoxymethyl ether | MOM | Methoxymethyl chloride (MOMCl), Base (e.g., DIPEA) | Acid (e.g., HCl in THF) | Stable to base, nucleophiles, and hydrides. Labile to acid. |

| Tetrahydropyranyl ether | THP | 3,4-Dihydropyran (DHP), Acid catalyst (e.g., PTSA) | Aqueous Acid (e.g., HCl, Acetic Acid) | Stable to bases, organometallics, hydrides, and alkylating agents. organic-chemistry.org Labile to acid. |

This table presents generalized data for the protection of phenols.

Introduction of Additional Functional Groups on the Aromatic Ring

The aromatic ring of this compound is electron-rich and susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the ring. byjus.com The existing substituents—the hydroxyl (-OH) and the 2,2-difluoroethoxy (-OCHF₂) groups—govern the position of new substitutions. The hydroxyl group is a powerful activating group and, along with the ether linkage, directs incoming electrophiles to the ortho and para positions relative to themselves. bdu.ac.in Since the para position relative to the hydroxyl group is occupied by the difluoroethoxy substituent, electrophilic attack is predominantly directed to the two equivalent ortho positions (C2 and C6).